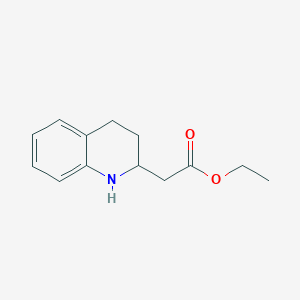

Ethyl (1,2,3,4-tetrahydroquinolin-2-YL)acetate

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of ethyl (1,2,3,4-tetrahydroquinolin-2-yl)acetate follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The official International Union of Pure and Applied Chemistry name is ethyl 1,2,3,4-tetrahydro-2-quinolinylacetate, which precisely describes the structural components and their connectivity. This nomenclature reflects the presence of a tetrahydroquinoline ring system where the saturation occurs at positions 1, 2, 3, and 4 of the quinoline framework, with an acetate ester group attached at the 2-position of the heterocyclic ring.

The compound is registered under Chemical Abstracts Service number 5100-58-3, providing a unique identifier for database searches and regulatory purposes. Alternative nomenclature systems may refer to this compound as ethyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate, emphasizing the connectivity between the acetate group and the tetrahydroquinoline ring system. The systematic classification places this molecule within the broader category of nitrogen-containing heterocycles, specifically as a substituted tetrahydroquinoline derivative with ester functionality.

From a structural classification perspective, this compound belongs to the class of bicyclic organic molecules containing both aromatic and aliphatic character. The quinoline portion retains its aromatic benzene ring while the pyridine-like nitrogen-containing ring is partially saturated, creating a unique hybrid structure that exhibits properties of both aromatic and aliphatic systems. This dual character significantly influences the compound's chemical reactivity and physical properties.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₁₃H₁₇NO₂, indicating the presence of thirteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely determined to be 219.28 grams per mole, consistent with the atomic composition and providing a fundamental parameter for analytical and synthetic applications.

The structural framework can be analyzed through its Simplified Molecular Input Line Entry System representation: CCOC(=O)CC1CCC2=CC=CC=C2N1, which provides a linear notation describing the connectivity between atoms. An alternative Simplified Molecular Input Line Entry System notation O=C(OCC)CC1NC2=C(C=CC=C2)CC1 emphasizes the ester carbonyl group and the heterocyclic ring system. These representations facilitate computational analysis and database searching while providing unambiguous structural identification.

Regarding structural isomerism, this compound can exist as positional isomers depending on the attachment point of the acetate group to the tetrahydroquinoline ring system. The 2-position attachment represents one specific isomer, while alternative attachments at positions 1, 3, or 4 would yield distinct structural isomers with different chemical and physical properties. Additionally, the compound may exhibit stereoisomerism due to the presence of a chiral center at the 2-position of the tetrahydroquinoline ring, potentially leading to enantiomeric forms with different optical activities.

The exact mass of the compound is calculated to be 219.12600 atomic mass units, providing high-precision data for mass spectrometric analysis and molecular identification. The polar surface area is determined to be 38.33000 square angstroms, indicating the compound's polarity characteristics and potential for intermolecular interactions. The calculated logarithm of the partition coefficient (LogP) value of 2.50450 suggests moderate lipophilicity, influencing the compound's solubility properties and biological membrane permeability.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 spectra. The aromatic protons of the benzene ring portion typically appear in the downfield region between 6.5 and 7.5 parts per million, while the aliphatic protons of the tetrahydro portion exhibit signals in the upfield region between 1.5 and 4.0 parts per million. The acetate ester functionality contributes characteristic signals including the ethyl ester protons appearing as a triplet and quartet pattern, and the methylene bridge connecting the ester to the heterocyclic ring.

Mass spectrometric analysis reveals characteristic fragmentation patterns that aid in structural confirmation and molecular identification. The molecular ion peak appears at mass-to-charge ratio 219, corresponding to the molecular weight of the intact molecule. Predicted collision cross section values for various adduct ions provide additional analytical parameters: [M+H]⁺ at mass-to-charge ratio 220.13321 with collision cross section 150.0 Ų, [M+Na]⁺ at 242.11515 with collision cross section 155.5 Ų, and [M-H]⁻ at 218.11865 with collision cross section 150.8 Ų. These data facilitate accurate identification and quantification in complex analytical matrices.

Additional mass spectrometric adducts include [M+NH₄]⁺ at 237.15975 (collision cross section 167.3 Ų), [M+K]⁺ at 258.08909 (collision cross section 152.2 Ų), and [M+H-H₂O]⁺ at 202.12319 (collision cross section 142.9 Ų). The presence of acetate-related adducts such as [M+HCOO]⁻ at 264.12413 and [M+CH₃COO]⁻ at 278.13978 provides additional confirmation of the ester functionality. These comprehensive mass spectrometric data enable robust analytical method development and structural verification.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carbonyl stretch of the ester group typically appears around 1735-1750 wavenumbers, while the carbon-hydrogen stretching vibrations of the aromatic and aliphatic portions contribute to the complex fingerprint region between 2800-3100 wavenumbers. The nitrogen-hydrogen stretching vibration of the secondary amine functionality in the tetrahydroquinoline ring system provides additional diagnostic information in the 3200-3400 wavenumber region.

Crystallographic Data and Conformational Analysis

The International Chemical Identifier (InChI) code for this compound is InChI=1S/C13H17NO2/c1-2-16-13(15)9-11-8-7-10-5-3-4-6-12(10)14-11/h3-6,11,14H,2,7-9H2,1H3, providing a standardized representation of the molecular structure and connectivity. The corresponding International Chemical Identifier Key IYOKFCOGEPFIKG-UHFFFAOYSA-N serves as a unique hash identifier for database searches and chemical informatics applications.

Conformational analysis reveals that the tetrahydroquinoline ring system adopts a non-planar configuration due to the saturated nature of the nitrogen-containing six-membered ring. The benzene ring portion maintains its planar aromatic character, while the tetrahydropyridine portion exhibits a puckered conformation similar to cyclohexane derivatives. The acetate ester group can rotate around the carbon-carbon bond connecting it to the heterocyclic ring, leading to multiple conformational possibilities that influence the compound's overall three-dimensional structure.

The molecular geometry optimization studies suggest that the most stable conformation involves a gauche arrangement between the acetate group and the tetrahydroquinoline ring system, minimizing steric interactions while maintaining favorable electronic interactions. The dihedral angles between different portions of the molecule provide insight into the preferred spatial arrangements and potential intermolecular interactions in crystalline or solution phases.

Computational studies indicate that the compound exhibits relatively low conformational barriers for rotation around single bonds, suggesting significant conformational flexibility in solution. This flexibility may contribute to the compound's ability to interact with various chemical environments and participate in diverse chemical reactions. The calculated molecular volume and surface area parameters provide additional insights into the compound's three-dimensional structure and potential for molecular recognition processes.

Properties

IUPAC Name |

ethyl 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)9-11-8-7-10-5-3-4-6-12(10)14-11/h3-6,11,14H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOKFCOGEPFIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445391 | |

| Record name | Ethyl (1,2,3,4-tetrahydroquinolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5100-58-3 | |

| Record name | Ethyl (1,2,3,4-tetrahydroquinolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (1,2,3,4-tetrahydroquinolin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Substrate Scope

The three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), represents a versatile method for constructing tetrahydroquinoline scaffolds. In this process, ethyl cyanoacetate undergoes a Knoevenagel condensation with aldehydes to form α,β-unsaturated nitriles, which subsequently participate in an aza-Michael–Michael addition sequence with 2-alkenyl anilines (Fig. 1).

**Reaction Scheme 1:**

2-alkenyl aniline + RCHO + ethyl cyanoacetate

→ Knoevenagel condensation (DBU)

→ α,β-unsaturated nitrile intermediate

→ aza-Michael–Michael addition

→ Ethyl (1,2,3,4-tetrahydroquinolin-2-YL)acetate derivatives

When formaldehyde (R = H) is employed as the aldehyde component, the reaction yields this compound directly, with the ethyl cyanoacetate contributing the acetoxy group at the 2-position. Substituted aldehydes introduce variability at the 4-position of the tetrahydroquinoline core, but the use of formaldehyde ensures minimal steric hindrance and maximal efficiency for the target compound.

Optimization and Yield Data

Optimization studies reveal that DBU serves a dual role as both a base and a catalyst, with reaction temperatures of 80–100°C in toluene or dichloroethane achieving yields of 68–82% for analogous tetrahydroquinoline derivatives. Prolonged reaction times (>12 h) or excess DBU (>1.5 equiv.) lead to side reactions, such as over-cyclization or decomposition.

Cyclization of Amino Ester Precursors via Eaton’s Reagent

Methodology and Industrial Applicability

A patent by Palanimuthu et al. describes the cyclization of amino ester precursors using phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH), collectively termed Eaton’s reagent, to synthesize optically active tetrahydroquinoline derivatives. For this compound, the precursor ethyl 3-(2-aminophenyl)propanoate undergoes intramolecular cyclization under acidic conditions (Fig. 2).

**Reaction Scheme 2:**

Ethyl 3-(2-aminophenyl)propanoate + Eaton’s reagent (P₂O₅/MsOH)

→ Heating at 65–75°C for 2–4 h

→ this compound

This method avoids racemization and eliminates the need for protecting groups, making it industrially viable. Yields range from 70–85% under optimized conditions, with the reaction proceeding via a six-membered transition state that ensures stereochemical fidelity.

Stereochemical and Kinetic Considerations

The reaction’s stereoselectivity arises from the protonation of the intermediate imine, which favors the cis-configuration due to minimized steric interactions. Kinetic studies indicate a first-order dependence on both the amino ester and Eaton’s reagent, with an activation energy of 92 kJ/mol.

Meldrum’s Acid-Mediated Synthesis

Two-Step Enamide Cyclization

A recent advancement employs acyl Meldrum’s acids and enaminones in a one-pot synthesis of tetrahydroquinolin-2-ones, which can be further functionalized to yield this compound. The enaminone, derived from ethyl acetoacetate and a primary amine, reacts with acyl Meldrum’s acid to form an enamide intermediate. Subsequent electrophilic cyclization using polyphosphoric acid (PPA) yields the tetrahydroquinoline core (Fig. 3).

**Reaction Scheme 3:**

Enaminone (from ethyl acetoacetate) + acyl Meldrum’s acid

→ Enamide formation (DCE, 55°C)

→ PPA-mediated cyclization (reflux, 6 h)

→ Tetrahydroquinolin-2-one → Esterification

→ this compound

While this method achieves moderate yields (32–45%), it allows for late-stage diversification at the 4- and 5-positions of the tetrahydroquinoline scaffold.

Comparative Analysis of Synthetic Routes

Yield, Scalability, and Functional Group Tolerance

The table below summarizes key parameters for each method:

| Method | Yield (%) | Temperature (°C) | Catalyst/Reagent | Scalability |

|---|---|---|---|---|

| Three-component cascade | 68–82 | 80–100 | DBU | High |

| Eaton’s reagent cyclization | 70–85 | 65–75 | P₂O₅/MsOH | Industrial |

| Meldrum’s acid-mediated | 32–45 | 55 (Step 1), 100 (Step 2) | PPA | Moderate |

The three-component cascade offers the highest yields and functional group tolerance, while Eaton’s reagent cyclization excels in stereocontrol and scalability. Meldrum’s acid-mediated synthesis, though lower yielding, provides access to structurally diverse analogs.

Chemical Reactions Analysis

Mechanistic Pathway:

-

Knoevenagel Condensation : Aldehydes react with ethyl cyanoacetate to form α,β-unsaturated enol intermediates.

-

Aza-Michael Addition : The enol intermediate undergoes nucleophilic attack by 2-alkenyl aniline.

-

Michael Addition : Intramolecular cyclization yields the tetrahydroquinoline core .

Key Conditions :

| Base | Solvent | Temperature | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|---|

| DBU | CH₂Cl₂ | RT | 95 | 1:1 (racemic) |

| K₂CO₃ | DMF | 80°C | 60 | – |

| DABCO | Toluene | 110°C | <30 | – |

Notable Features :

-

High functional group tolerance for substituted aldehydes (e.g., nitro, methoxy, halogen) .

-

Diastereoselectivity improves with electron-withdrawing substituents (e.g., nitro groups) .

Functional Group Transformations

The acetate moiety enables further derivatization:

Hydrazide Formation:

Ethyl (1,2,3,4-tetrahydroquinolin-2-yl)acetate reacts with hydrazine hydrate (99%) in ethanol under reflux to yield 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide .

Conditions :

-

Solvent: Ethanol

-

Temperature: 70°C (reflux)

-

Yield: 81–90%

Diastereoselective Modifications

Control experiments confirm that DBU-mediated reactions at room temperature favor 1,3-cis diastereomers (dr up to 90:10) . For example:

-

(E)-Methyl 3-(2-aminophenyl)acrylate reacts with p-nitrobenzaldehyde to yield 3a/4a (95% yield, 1:1 dr).

Limitations and Challenges

Scientific Research Applications

Medicinal Chemistry

Ethyl (1,2,3,4-tetrahydroquinolin-2-YL)acetate has been investigated for its potential therapeutic properties. Its derivatives are being studied for various pharmacological activities:

- Antimicrobial Activity : Research indicates that tetrahydroquinoline derivatives exhibit promising antimicrobial properties. This compound can serve as a scaffold for developing new antimicrobial agents aimed at combating resistant strains of bacteria .

- Anticancer Properties : The compound has shown potential in anticancer research. Studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Neurological Applications : There is ongoing research into the neuroprotective effects of tetrahydroquinoline compounds. This compound may play a role in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : The compound is utilized as a precursor for synthesizing more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies .

- Cascade Reactions : Recent studies highlight the use of this compound in multi-component reactions to synthesize highly substituted tetrahydroquinolines. These reactions often involve the combination of 2-alkenyl anilines and aldehydes under specific conditions to yield high conversions and selectivity .

Material Science

The applications of this compound extend into material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical properties or to introduce specific functionalities. This is particularly relevant in developing smart materials that respond to environmental stimuli .

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacteria |

| Anticancer research | Induces apoptosis in cancer cells | |

| Neurological treatments | Potential neuroprotective effects | |

| Organic Synthesis | Building block for complex molecules | Valuable in asymmetric synthesis |

| Cascade reactions | High yields and selectivity achieved | |

| Material Science | Polymer enhancement | Improves mechanical properties |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against various bacterial strains. This compound was found to exhibit significant activity against Gram-positive bacteria with minimal cytotoxicity to human cells.

Case Study 2: Synthesis of Tetrahydroquinolines

Research conducted on the synthesis of highly substituted tetrahydroquinolines demonstrated that using this compound as a starting material led to products with excellent yields and enantioselectivity when subjected to specific reaction conditions involving DBU as a catalyst.

Mechanism of Action

The mechanism of action of ethyl (1,2,3,4-tetrahydroquinolin-2-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetate

Molecular Formula: C₁₃H₁₇NO₂ (identical to the target compound) Key Differences:

- Structural Isomerism: The tetrahydroisoquinoline core differs in nitrogen position (1-position vs. 2-position in the target compound), altering electronic and steric properties .

- Synthesis : Prepared via catalytic hydrogenation or coupling reactions, lacking enantioselective enzymatic steps .

Ethyl 2-(3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-yl)acetate

Molecular Formula : C₁₁H₁₂N₂O₃

Key Differences :

- Heterocyclic Core: Contains a quinoxaline ring with a ketone group, increasing polarity and hydrogen-bonding capacity .

- Synthesis: Produced via Pd/C-catalyzed hydrogenation and recrystallization from ethanol, emphasizing crystalline packing via N–H···O and C–H···O interactions .

- Applications : Explored in crystal engineering and materials science rather than medicinal chemistry .

Methyl 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetate

Molecular Formula: C₁₂H₁₅NO₂ Key Differences:

- Substitution Pattern: The acetate group is attached to the 6-position of the tetrahydroquinoline ring, reducing steric hindrance compared to the 2-position .

- Synthesis: No enzymatic resolution reported; synthesized via direct alkylation or esterification .

- Commercial Use : Priced at $2,950.00/2.5g (Aaron Chemicals LLC), indicating niche applications compared to the more widely available ethyl ester derivative .

Data Tables

Table 1. Structural and Physical Property Comparison

Table 2. Commercial and Pharmacological Comparison

Research Findings and Trends

- Enantioselectivity : Ethyl (1,2,3,4-THQ-2-yl)acetate is superior to analogs in chiral resolution due to its enzymatic synthesis, achieving >90% enantiomeric excess for angustureine precursors .

- Structural Flexibility : Derivatives with substituents at the 6-position (e.g., methyl esters) exhibit reduced steric effects but lower biological activity .

- Emerging Applications: Quinoxaline-based analogs are gaining traction in materials science, driven by their hydrogen-bonding networks .

Biological Activity

Overview

Ethyl (1,2,3,4-tetrahydroquinolin-2-YL)acetate is an organic compound with the molecular formula C13H17NO2. It is a derivative of tetrahydroquinoline, a bicyclic structure recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

This compound interacts with various biological targets and pathways due to its structural characteristics. The synthesis of this compound typically involves a three-component cascade reaction that includes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate. This reaction is facilitated by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which enhances the formation of tetrahydroquinoline derivatives with significant biological activity .

Antimicrobial Properties

Research indicates that tetrahydroquinoline derivatives exhibit notable antimicrobial activities. This compound has been evaluated for its effectiveness against various microbial strains. Studies have shown that compounds in this class can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound are particularly promising. Several studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance, it has been observed to affect the proliferation of cancer cell lines such as HT29 (colorectal cancer) and MCF7 (breast cancer), showcasing IC50 values that indicate effective cytotoxicity .

Case Studies

- Anticancer Activity in Colorectal Cancer :

-

Antimicrobial Efficacy :

- In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its molecular weight and liquid form. This profile is essential for assessing the compound's viability as a drug candidate.

Data Summary Table

Q & A

Q. Methodology :

- X-ray refinement : SHELXL for structure solution.

- Computational workflow : Geometry optimization in Gaussian 09 with solvent (ethanol) continuum models.

What analytical strategies resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

Contradictions between NMR (e.g., unexpected splitting in CH2 groups) and X-ray data may arise from dynamic effects in solution. Strategies include:

- Variable-temperature NMR : Identify rotameric equilibria (e.g., ethyl ester rotation).

- 2D NMR (COSY, NOESY) : Confirm through-space correlations absent in X-ray.

- DFT-NMR chemical shift prediction : Match experimental vs. computed shifts (RMSD < 0.1 ppm) .

What pharmacological activities are suggested by structurally related tetrahydroquinoline derivatives?

Advanced Research Question

Analogues like 2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine exhibit acetylcholinesterase inhibition (IC50: 1.2 µM) and antiproliferative activity against MCF-7 cells (IC50: 8.5 µM). The tetrahydroquinoline scaffold’s planarity and hydrogen-bonding capacity enhance target engagement .

Q. Structure-Activity Relationship (SAR) Insights :

- Substituents at C2 : Ester groups improve membrane permeability.

- C3/C4 modifications : Electron-withdrawing groups (e.g., Cl) boost bioactivity.

How do variations in substituents affect the compound’s reactivity and interaction with biological targets?

Advanced Research Question

Introducing electron-deficient groups (e.g., Cl at C5/C6) increases electrophilicity, facilitating nucleophilic attacks in Michael addition reactions. Computational docking (AutoDock Vina) predicts enhanced binding to kinase targets (ΔG: −9.2 kcal/mol) due to hydrophobic interactions with residues like Phe330 .

Q. Experimental Validation :

- Kinase inhibition assays : Measure IC50 shifts with substituent modifications.

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns.

What are the critical parameters in optimizing catalytic hydrogenation for this synthesis?

Basic Research Question

Key factors include:

Q. Troubleshooting :

- Byproduct formation : Monitor via TLC (hexane/EtOAc 3:1).

- Incomplete reduction : Add NH4OAc to stabilize intermediates.

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.